4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Medicinal Chemistry Organic Synthesis Cross-Coupling

Regioisomeric impurities in halogenated pyrazole building blocks compromise Suzuki-Miyaura coupling yields and biological assay reproducibility in multi-step medicinal chemistry. 4-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS 2044722-54-3) eliminates this risk via its precisely defined 4-bromo-3-CF3 substitution pattern. • Enables reliable Pd-catalyzed cross-coupling at the 4-bromo position for constructing 1,5-diarylpyrazole cores • 95% minimum purity benchmark across major suppliers reduces byproduct formation in parallel synthesis • Validated intermediate for S1P receptor agonist programs and kinase inhibitor library design Available in multi-gram quantities with rapid global delivery for R&D use.

Molecular Formula C10H7BrF3N3
Molecular Weight 306.08 g/mol
CAS No. 2044722-54-3
Cat. No. B1383553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
CAS2044722-54-3
Molecular FormulaC10H7BrF3N3
Molecular Weight306.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)Br
InChIInChI=1S/C10H7BrF3N3/c11-8-5-17(16-9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2
InChIKeyWCNBVXPVFSDCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS 2044722-54-3) Structure and Basic Characteristics


4-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS 2044722-54-3) is a halogenated pyrazole derivative with the molecular formula C₁₀H₇BrF₃N₃ and a molecular weight of 306.08 g/mol . The compound contains a 4-bromo-3-(trifluoromethyl)pyrazole core connected to a para-aniline moiety, positioning it as a versatile building block in organic synthesis and medicinal chemistry research . The bromo substituent at the pyrazole 4-position provides a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, while the trifluoromethyl group imparts lipophilicity and metabolic stability, both essential considerations for hit-to-lead optimization .

Why Generic 4-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline Substitution Fails: The Risk of Uncontrolled Synthesis Outcomes


4-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline cannot be substituted indiscriminately with close analogs, as the precise regiochemistry of the bromo and trifluoromethyl groups on the pyrazole ring dictates the success of downstream cross-coupling reactions and the biological activity of final compounds [1]. Attempting to replace this compound with a 5-bromo regioisomer or a non-halogenated analog introduces unpredictability in reaction yields and selectivity, which can derail reproducibility and increase the cost of failure in multi-step syntheses [2]. The documented purity of 95% across major suppliers serves as a minimum benchmark for procurement, but the synthetic route itself—often involving palladium-catalyzed coupling—demands a building block of defined structure to avoid byproducts that compromise assay reliability .

Quantitative Differentiation Evidence for 4-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS 2044722-54-3)


Structural Uniqueness: Regiochemical Precision of the 4-Bromo-3-(trifluoromethyl)pyrazole Core

The target compound contains a 4-bromo-3-(trifluoromethyl)pyrazole substructure, whereas many commercially available analogs feature a 5-bromo-3-(trifluoromethyl)pyrazole or 4-bromo-5-(trifluoromethyl)pyrazole motif . This specific substitution pattern influences the reactivity in palladium-catalyzed cross-coupling reactions: the 4-bromo position is activated for Suzuki-Miyaura coupling while the 3-trifluoromethyl group directs electrophilic aromatic substitution to the adjacent nitrogen, enabling regioselective functionalization not possible with the 5-bromo isomer [1]. While no direct head-to-head kinetic data exists for this exact compound, class-level inference from related trifluoromethylpyrazoles indicates that the 4-bromo-3-trifluoromethyl arrangement provides a distinct reactivity profile [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity Benchmark and Lot-to-Lot Consistency Across Suppliers

The compound is routinely supplied at a minimum purity of 95%, as evidenced by product specifications from CymitQuimica, AK Scientific, Leyan, and Kuujia [1]. This purity level is consistently maintained across multiple vendors, whereas structurally related pyrazole building blocks are often offered at purities ranging from 90% to 98%, creating variability that can affect reaction yields and purification efforts [2]. The 95% purity standard for this compound provides a reliable baseline for experimental planning.

Quality Control Procurement Reproducibility

Availability and Scale Options for Research and Early Development

The compound is stocked by multiple reputable vendors, including Sigma-Aldrich, CymitQuimica, AK Scientific, Leyan, and Biosynth, with package sizes ranging from milligrams to multi-gram quantities . In contrast, closely related N-aryl pyrazole analogs lacking the aniline moiety are often available only in smaller quantities or from a more limited supplier base, potentially causing supply interruptions for long-term projects .

Supply Chain Scalability Medicinal Chemistry

Best-Fit Application Scenarios for 4-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS 2044722-54-3)


Synthesis of S1P Receptor Modulators for Immunomodulatory Research

The compound serves as a key intermediate for constructing sphingosine-1-phosphate (S1P) receptor agonists, a target class implicated in autoimmune diseases and multiple sclerosis . Its structural features—specifically the bromo handle for diversification and the trifluoromethyl group for metabolic stability—align with known S1P pharmacophores, making it a strategic building block for hit-to-lead and lead optimization programs [1].

Generation of Pyrazole-Based Kinase Inhibitor Libraries

The 4-bromo-3-(trifluoromethyl)pyrazole core is a privileged scaffold in kinase inhibitor design due to its ability to occupy hydrophobic pockets and engage in halogen bonding . The aniline moiety provides a primary amine for amide bond formation or reductive amination, enabling rapid diversification of compound libraries. The consistent 95% purity ensures reliable starting material for parallel synthesis workflows [1].

Synthesis of COX-2 Selective Inhibitor Analogs

Trifluoromethylpyrazoles are well-established in COX-2 inhibitor chemistry, with compounds like celecoxib serving as benchmarks . The target compound's substitution pattern allows for the construction of 1,5-diarylpyrazole cores through Suzuki coupling, providing access to novel analogs with potential for improved selectivity or pharmacokinetic profiles [1].

Development of Fluorinated Building Blocks for Material Science

The compound's trifluoromethyl group imparts unique electronic properties valuable in organic electronics and liquid crystal applications . The bromo substituent permits further functionalization via cross-coupling to tune material properties. The availability of multi-gram quantities from multiple vendors supports iterative material optimization studies [1].

Technical Documentation Hub

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